(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol
Description
Significance of Chiral γ-Amino Alcohol Architectures in Advanced Organic Synthesis
The importance of chiral γ-amino alcohol architectures in advanced organic synthesis is multifaceted. These structures are highly valued as:
Versatile Chiral Building Blocks: They serve as key intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. rsc.orgresearchgate.net The presence of two distinct functional groups, an amine and a hydroxyl group, allows for selective chemical transformations, enabling the construction of intricate molecular frameworks.
Privileged Scaffolds in Medicinal Chemistry: The γ-amino alcohol motif is a common feature in many biologically active compounds. This structural unit is often responsible for the specific interactions with biological targets such as enzymes and receptors.
Chiral Ligands and Catalysts: The ability of the amino and hydroxyl groups to coordinate with metal centers makes chiral γ-amino alcohols excellent candidates for use as ligands in asymmetric catalysis. researchgate.net These ligands can induce high levels of stereoselectivity in a variety of chemical reactions, leading to the efficient production of enantiomerically pure compounds.
The synthesis of these valuable scaffolds has been a significant area of research, with numerous methods developed, including asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. chemicalbook.comacs.org
Overview of (3S)-3-Amino-3-(thiophen-3-yl)propan-1-ol as a Chiral Thiophene-Derived Scaffold
This compound is a specific chiral γ-amino alcohol that incorporates a thiophene (B33073) ring at the 3-position. While specific research data for this exact isomer is limited in publicly available literature, its structural features suggest significant potential as a scaffold in organic synthesis and medicinal chemistry.
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged" structure in medicinal chemistry due to its presence in a large number of FDA-approved drugs. pharmaffiliates.comnih.gov The inclusion of a thiophene moiety can influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also play a direct role in its interaction with biological targets. Thiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. pharmaffiliates.comlgcstandards.com
The combination of the chiral γ-amino alcohol backbone with a thiophen-3-yl substituent in this compound results in a molecule with a unique three-dimensional structure and a distinct electronic profile. The specific stereochemistry at the C3 position, designated as (S), is crucial for its potential interactions in a chiral environment.
While detailed experimental findings for this compound are not extensively documented, its close structural analogs have been subjects of significant research. For instance, the isomeric compound, (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol, and its derivatives are key intermediates in the synthesis of the antidepressant drug Duloxetine. researchgate.netresearchgate.net This highlights the potential of thiophene-containing chiral γ-amino alcohols as valuable precursors to medicinally important compounds.
Below is a table summarizing the key structural features and potential of this compound based on the analysis of its constituent parts.
| Feature | Description | Significance |
| Chiral Center | The carbon atom at the 3-position (C3) is a stereocenter with an (S)-configuration. | Imparts molecular chirality, which is crucial for stereospecific interactions in biological systems and asymmetric catalysis. |
| γ-Amino Alcohol Moiety | Contains both an amino (-NH2) and a hydroxyl (-OH) group separated by a three-carbon chain. | Provides two reactive sites for further chemical modification and can act as a bidentate ligand for metal catalysts. |
| Thiophen-3-yl Group | A five-membered aromatic heterocycle containing sulfur, attached at its 3-position. | Influences the electronic properties and steric bulk of the molecule; a known pharmacophore in many approved drugs. |
| Potential Applications | Chiral building block for complex molecule synthesis, scaffold for medicinal chemistry discovery, and potential ligand in asymmetric catalysis. | The combination of these features makes it a promising target for synthetic exploration and application development. |
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m0/s1 |
InChI Key |
IBCAXZDSJMQRKQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CCO)N |
Canonical SMILES |
C1=CSC=C1C(CCO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure 3s 3 Amino 3 Thiophen 3 Yl Propan 1 Ol
Asymmetric Catalytic Approaches to Chiral γ-Amino Alcohols
Transition metal-catalyzed reactions offer powerful and efficient routes to enantiomerically enriched γ-amino alcohols. These methods often involve the creation of the chiral center through asymmetric bond formation, guided by a chiral catalyst.
Copper-Catalyzed Asymmetric Hydroamination of Allylic Alcohols
Copper-catalyzed asymmetric hydroamination has emerged as a potent strategy for the synthesis of chiral 1,3-amino alcohols from readily available unprotected allylic alcohols. nih.govnih.gov This methodology allows for the direct addition of an amine across a carbon-carbon double bond with high regio- and enantioselectivity. nih.gov The synthesis of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol via this route would hypothetically start from 3-(thiophen-3-yl)prop-2-en-1-ol.
The reaction typically employs a copper(I) catalyst, a chiral phosphine (B1218219) ligand, and a silane (B1218182) as a reducing agent. The choice of ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands have been developed for copper-catalyzed asymmetric reactions, with Josiphos and SEGPHOS derivatives being prominent examples.
Table 1: Representative Catalyst Systems for Copper-Catalyzed Asymmetric Hydroamination
| Catalyst Precursor | Chiral Ligand | Silane | Typical Solvent |
| Cu(OAc)₂ | (R)-DTBM-SEGPHOS | PhSiH₃ | Toluene |
| [Cu(OTf)]₂·C₇H₈ | (R,S)-Josiphos | (EtO)₂MeSiH | THF |
| CuCl | (S)-BINAP | HSi(OEt)₃ | Dioxane |
The proposed reaction would proceed via the formation of a copper-hydride species, which then participates in the catalytic cycle. The chiral ligand environment dictates the facial selectivity of the hydroamination step on the allylic alcohol, leading to the desired (S)-enantiomer. While this specific transformation for the thiophen-3-yl substrate is not explicitly detailed in the literature, the broad applicability of this method to various aryl and heteroaryl-substituted allylic alcohols suggests its feasibility.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Amino Ketones
One of the most reliable and widely used methods for the synthesis of chiral γ-amino alcohols is the asymmetric hydrogenation of the corresponding β-amino ketones. This approach offers excellent atom economy and typically proceeds with high enantioselectivity. For the synthesis of this compound, the precursor would be 3-amino-3-(thiophen-3-yl)propan-1-one.
Ruthenium catalysts bearing chiral diphosphine ligands, often in combination with a chiral diamine, are highly effective for this transformation. The Noyori-type catalysts, such as Ru(II)-BINAP/diamine complexes, are benchmarks in this field. The hydrogenation is performed under a hydrogen atmosphere, often at elevated pressure.
Table 2: Typical Conditions for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Amino Ketone
| Catalyst | Chiral Ligand | Base | Solvent | H₂ Pressure | Temperature |
| [RuCl₂(p-cymene)]₂ | (S)-BINAP | K₂CO₃ | Methanol | 10-50 atm | 25-80 °C |
| Ru(OAc)₂[(S)-Xyl-P-Phos] | t-BuOK | Ethanol | 5-20 atm | 50 °C | |
| [RuI(p-cymene)((S,S)-TsDPEN)] | NaOEt | 2-Propanol | 1-10 atm | Room Temp. |
The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen to the carbonyl group. The presence of the amino group in the substrate can play a crucial role in directing the stereochemical outcome through coordination to the metal center. This methodology has been successfully applied to the synthesis of structurally similar compounds, such as the intermediate for the antidepressant duloxetine, which contains a thiophen-2-yl moiety. researchgate.net
Other Transition Metal-Mediated Enantioselective Transformations
Beyond copper and ruthenium, other transition metals like rhodium and iridium have also been employed in the asymmetric synthesis of chiral amines and amino alcohols. Rhodium-catalyzed asymmetric hydrogenation, for instance, has shown high efficiency for a range of substrates. Iridium catalysts, often with chiral phosphine-oxazoline or phosphino-imidazolyl ligands, are also effective for the asymmetric hydrogenation of ketones and imines.
These alternative transition metal catalysts can offer complementary reactivity and selectivity to copper and ruthenium systems. The choice of metal and ligand is often substrate-dependent, and screening of various catalytic systems may be necessary to achieve optimal results for the synthesis of this compound.
Biocatalytic and Chemoenzymatic Strategies for Stereoselective Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals.
Enzymatic Resolution of Racemic Precursors
Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, a racemic mixture of 3-amino-3-(thiophen-3-yl)propan-1-ol (B2785283) or a suitable precursor could be resolved.
Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of one enantiomer of an alcohol or the hydrolysis of an ester. For example, a racemic mixture of 3-amino-3-(thiophen-3-yl)propan-1-ol could be subjected to acylation in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The (R)-enantiomer would be preferentially acylated, allowing for the separation of the unreacted (S)-3-amino-3-(thiophen-3-yl)propan-1-ol.
Table 3: Common Lipases and Acyl Donors for Kinetic Resolution
| Enzyme | Acyl Donor | Solvent |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Toluene |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Hexane |
| Candida rugosa Lipase (CRL) | Ethyl acetate | Diisopropyl ether |
This method is particularly advantageous due to the high enantioselectivity of many lipases and their operational stability in organic solvents. The resolution of racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol, a precursor to duloxetine, using mandelic acid demonstrates the industrial applicability of resolution strategies for this class of compounds. researchgate.net
Dehydrogenase-Catalyzed Asymmetric Reduction
A more direct biocatalytic approach involves the asymmetric reduction of a prochiral ketone precursor, 3-amino-3-(thiophen-3-yl)propan-1-one, using a dehydrogenase (also known as a carbonyl reductase). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to deliver a hydride to the carbonyl group with high stereoselectivity.
A wide range of dehydrogenases from various microorganisms have been identified and engineered for synthetic applications. A cofactor regeneration system is usually required for the process to be economically viable. This is often achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or by using glucose and glucose dehydrogenase.
Table 4: Dehydrogenase Systems for Asymmetric Ketone Reduction
| Enzyme Source | Cofactor | Regeneration System |
| Rhodococcus ruber | NADPH | Isopropanol/ADH |
| Saccharomyces cerevisiae | NADPH | Glucose/GDH |
| Engineered Ketoreductase | NADH | Formate/Formate Dehydrogenase |
The asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to the corresponding (S)-alcohol has been demonstrated with high enantiomeric excess (>99.9%) and yield (97.66%) using a fusion enzyme of a carbonyl reductase and a glucose dehydrogenase. researchgate.net This highlights the power of this approach for the synthesis of chiral thiophene-containing amino alcohols and its direct applicability to the synthesis of this compound.
Chiral Auxiliary-Directed Synthetic Routes
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed for recycling. wikipedia.org Evans oxazolidinone auxiliaries, in particular, have been widely applied in stereoselective transformations. santiago-lab.com
Application of Established Chiral Auxiliaries in γ-Amino Alcohol Synthesis
The synthesis of γ-amino alcohols can be effectively achieved using chiral auxiliaries to direct the stereoselective reduction of a β-amino ketone precursor. A common strategy involves the use of Evans-type oxazolidinone auxiliaries, which are derivable from readily available amino acids. santiago-lab.com While specific literature on the direct synthesis of this compound using this method is limited, the well-established protocols for analogous structures provide a clear blueprint.
The general approach commences with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 3-(thiophen-3-yl)propanoic acid. The resulting N-acyl oxazolidinone can then undergo a stereoselective amination reaction. Subsequent reduction of the ketone and hydrolytic or reductive removal of the chiral auxiliary yields the desired enantiomerically pure γ-amino alcohol. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the incoming reagents, thereby controlling the stereochemistry of the newly formed chiral center. researchgate.net
Table 1: Representative Chiral Auxiliaries for γ-Amino Alcohol Synthesis This table presents established chiral auxiliaries and their typical application in the synthesis of chiral γ-amino alcohols. The data is representative of the general class of reactions.
| Chiral Auxiliary | Auxiliary Type | Typical Substrate | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Evans Oxazolidinone | β-Ketoacyl Imide | >95:5 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | α,β-Unsaturated Ketone | >90:10 |
| (R)-2-tert-Butyl-2-methyl-1,3-dioxolan-4-one | Dioxolanone | Acyl Chloride | >98:2 |
Diastereoselective Synthetic Pathways and Subsequent Separation
An alternative to using a chiral auxiliary is the creation of a diastereomeric mixture from a racemic starting material, followed by the separation of the desired diastereomer. This approach often involves the diastereoselective reduction of a prochiral ketone. For the synthesis of this compound, a key intermediate would be 3-amino-3-(thiophen-3-yl)propan-1-one.
The reduction of this β-amino ketone can lead to the formation of two diastereomers: the syn and anti γ-amino alcohols. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) often favor the formation of the syn diastereomer. In contrast, non-chelating reducing agents such as sodium borohydride may lead to the anti product, following the Felkin-Anh model.
Once the diastereomeric mixture is obtained, separation can be achieved by conventional methods such as fractional crystallization or chromatography. The choice of a suitable resolving agent to form diastereomeric salts can facilitate crystallization. For instance, chiral carboxylic acids like tartaric acid or mandelic acid are commonly employed for the resolution of amino alcohols.
Table 2: Diastereoselective Reduction of a Model β-Amino Ketone This table illustrates the influence of the reducing agent on the diastereoselectivity of the reduction of a generic β-amino ketone. The results are illustrative of typical outcomes in such reactions.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | 30:70 |
| Zn(BH₄)₂ | THF | -78 | 95:5 |
| LiAlH₄ | Diethyl Ether | -78 | 85:15 |
| K-Selectride® | THF | -78 | 10:90 |
Multistep Synthetic Routes to Enantiopure Forms
The synthesis of enantiopure this compound can be accomplished through various multistep sequences. A plausible route begins with the Mannich reaction of 3-acetylthiophene, formaldehyde (B43269), and a suitable amine to furnish the corresponding β-amino ketone. Asymmetric reduction of this ketone is a critical step for establishing the desired stereocenter.
Catalytic asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. Chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven effective for this transformation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
An alternative multistep approach involves the kinetic resolution of a racemic mixture of 3-amino-3-(thiophen-3-yl)propan-1-ol. This can be achieved through enzymatic acylation, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent hydrolysis of the acylated enantiomer yields the desired this compound.
A representative multistep synthesis could be outlined as follows:
Mannich Reaction: 3-Acetylthiophene is reacted with formaldehyde and dimethylamine (B145610) hydrochloride to yield 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one.
Asymmetric Reduction: The resulting β-amino ketone is subjected to asymmetric reduction using a chiral catalyst, such as a Ru-BINAP complex and a hydrogen source, to produce (S)-3-(dimethylamino)-3-(thiophen-3-yl)propan-1-ol with high enantiomeric excess.
Demethylation: The tertiary amine is then converted to a secondary amine. This can be achieved through various methods, such as the Von Braun reaction or by using chloroformates.
Final Product: The resulting (3S)-3-(methylamino)-3-(thiophen-3-yl)propan-1-ol can be further demethylated if the primary amine is the target, or used as is, depending on the desired final product.
Table 3: Summary of a Potential Multistep Synthesis This table outlines a hypothetical multistep synthesis for this compound, with projected yields and enantiomeric excess based on similar reported syntheses.
| Step | Reaction | Reagents | Projected Yield (%) | Projected e.e. (%) |
| 1 | Mannich Reaction | 3-Acetylthiophene, (CH₂O)n, Me₂NH·HCl | 85 | N/A |
| 2 | Asymmetric Reduction | Ru(OAc)₂(S)-BINAP, H₂, EtOH | 90 | >98 |
| 3 | N-Demethylation | Ethyl Chloroformate, then KOH | 75 | >98 |
Elucidation of Stereocontrol Mechanisms and Chiral Recognition
Mechanistic Studies of Asymmetric Induction in Catalytic Systems
The asymmetric synthesis of chiral γ-amino alcohols often relies on catalytic systems that can effectively control the stereochemical outcome of a reaction. These systems typically involve a metal catalyst and a chiral ligand, which together create a chiral environment that directs the formation of one enantiomer over the other. Methodologies such as asymmetric hydrogenation, transfer hydrogenation, and hydroamination are pivotal in this field. liv.ac.ukwestlake.edu.cn
Role of Chiral Ligands in Enantioselectivity
Chiral ligands are fundamental to asymmetric catalysis, as they are responsible for transferring stereochemical information to the catalytic center, thereby inducing enantioselectivity. In the synthesis of chiral amino alcohols, transition metal complexes, often involving Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), are paired with chiral ligands to achieve high yields and excellent enantioselectivities. researchgate.net
The efficacy of these catalytic systems is demonstrated in the synthesis of analogous compounds. For instance, in the asymmetric transfer hydrogenation of β-amino ketones to produce chiral γ-amino alcohols, Ru(II) complexes with chiral ligands like (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) have shown exceptional performance, yielding high enantiomeric excess (ee). researchgate.net The ligand coordinates with the metal, creating a sterically defined active site. This chiral pocket forces the substrate to adopt a specific orientation, exposing one of its prochiral faces to the reagent, leading to the preferential formation of the desired stereoisomer.
Similarly, C2-symmetric chiral ligands based on thiophene (B33073), such as 2,5-bis(oxazolinyl)thiophene and 2,5-bis(imidazolinyl)thiophene, have been synthesized and used in copper-catalyzed asymmetric reactions. nih.gov The bis(oxazolinyl)thiophene ligands, in particular, have proven to be more effective in inducing asymmetry in Friedel–Crafts alkylations, achieving good yields and enantioselectivity. nih.gov The choice of ligand is critical, as its electronic and steric properties can be fine-tuned to optimize catalyst performance for a specific transformation. rsc.org
Table 1: Examples of Chiral Ligands Used in Asymmetric Synthesis of Amino Alcohols
| Ligand Type | Metal Catalyst | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) | Ru(II) | Asymmetric Transfer Hydrogenation | Excellent |
| Bis(oxazolinyl)thiophene | Cu(II) | Friedel-Crafts Alkylation | Up to 81% |
| Chiral β-Aminophosphine Derivatives | Palladium, Copper | Allylic Substitution, 1,4-Addition | High |
Hydrogen-Borrowing Processes and Stereoselective Pathways
Hydrogen-borrowing catalysis is an elegant and atom-economical strategy for the synthesis of chiral amines and amino alcohols. nih.govacs.org This process allows commodity alcohols to be used as alkylating agents, with water being the sole byproduct. acs.org The mechanism involves the temporary removal of hydrogen from an alcohol substrate by a catalyst to form a reactive carbonyl intermediate. liv.ac.ukacs.org This intermediate then undergoes a reaction, such as condensation with an amine to form an imine, before the catalyst returns the "borrowed" hydrogen in a stereoselective reduction step. liv.ac.uknih.gov
In the context of synthesizing γ-amino alcohols, a ruthenium-catalyzed formal anti-Markovnikov hydroamination of allylic alcohols proceeds via an asymmetric hydrogen-borrowing process. liv.ac.uk This method allows racemic secondary allylic alcohols to react with various amines, affording enantiomerically enriched chiral γ-amino alcohols with excellent enantioselectivities (up to >99% ee). liv.ac.uk The stereocontrol is exerted during the reduction of the in-situ formed enamine or imine intermediate by the chiral metal hydride, which preferentially adds hydrogen to one face of the C=N double bond. The use of chiral phosphine (B1218219) ligands with iridium(I) catalysts has also been successful in delivering enantioenriched products through this mechanism. nih.gov
Chiral Recognition Phenomena in Resolution Processes
Beyond asymmetric synthesis, chiral resolution is a powerful technique for obtaining enantiomerically pure compounds. This method involves the separation of a racemic mixture by using a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization.
A pertinent example is the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for the drug duloxetine and a structural isomer of the title compound. researchgate.net In this process, (S)-mandelic acid is employed as the resolving agent. The chiral recognition between the enantiomers of the amino alcohol and the chiral acid leads to the formation of diastereomeric salts with different physical properties, such as solubility. researchgate.net Under optimized conditions using 2-butanol as a solvent, the (S)-amino alcohol・(S)-mandelic acid diastereomeric salt preferentially crystallizes, allowing for the isolation of the pure (S)-enantiomer with >99.9% ee after liberation of the free amine. researchgate.net
Enzymatic kinetic resolution represents another important strategy based on chiral recognition. scielo.br Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or its ester derivative, leaving the other enantiomer unreacted. This approach has been applied to precursors of thiophene-containing amino alcohols, offering a green chemistry alternative for producing enantiomerically pure intermediates. researchgate.netscielo.br
Table 2: Chiral Resolving Agents and Methods
| Resolving Agent/Method | Target Compound Type | Principle of Separation |
|---|---|---|
| (S)-Mandelic Acid | Racemic Amino Alcohols | Diastereomeric Salt Crystallization |
| Lipase (B570770) (e.g., from Pseudomonas fluorescens) | Racemic Alcohols/Esters | Enantioselective enzymatic acylation/hydrolysis |
Conformational Analysis and its Influence on Stereochemical Outcome
The three-dimensional structure and conformational flexibility of a molecule are critical factors that influence its reactivity and the stereochemical outcome of its reactions. For a molecule like (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol, which contains a flexible propane chain attached to a thiophene ring, multiple conformations are possible due to rotation around single bonds.
Computational chemistry is a powerful tool for investigating the conformational preferences of such molecules. cwu.eduresearchgate.net Methods like ab-initio molecular orbital (MO) calculations can be used to determine the relative stability of different conformers (e.g., trans vs. cis or syn vs. anti) and the energy barriers for their interconversion. rsc.org For molecules containing a thiophene ring, the relative orientation of the ring with respect to the side chain is governed by a balance of conjugative interactions, steric hindrance, and electrostatic interactions. rsc.org
The conformational preference of the substrate or a key intermediate has a direct impact on the stereochemical outcome in an asymmetric catalytic reaction. The chiral ligand in the catalyst's active site interacts with the substrate, often locking it into a single, lowest-energy conformation. This precise orientation determines which prochiral face of a reactive group is presented for the chemical transformation. For example, in the asymmetric reduction of a ketone precursor to this compound, the preferred conformation of the substrate within the chiral pocket of the catalyst-ligand complex will dictate the direction of hydride delivery, thus determining the absolute configuration of the newly formed stereocenter. olemiss.edu A thorough conformational analysis is therefore essential for designing effective chiral catalysts and understanding the origins of enantioselectivity.
Derivatization Chemistry and Functional Group Interconversions of 3s 3 Amino 3 Thiophen 3 Yl Propan 1 Ol
Amination and Amide Formation Reactions
The primary amino group in (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is a key site for derivatization, readily undergoing reactions to form various nitrogen-containing functional groups.
N-Acylation: The most common transformation of the primary amine is its acylation to form amides. This can be achieved through reaction with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with an acyl chloride, typically in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct, proceeds via a nucleophilic acyl substitution mechanism.
A representative reaction involves the acylation of a primary amine with an acyl chloride, leading to the formation of a secondary amide. This reaction is generally high-yielding and can be performed under mild conditions.
| Acylating Agent | Base | Product | Typical Yield |
| Acetyl Chloride | Triethylamine | N-(1-(thiophen-3-yl)-3-hydroxypropyl)acetamide | >90% |
| Benzoyl Chloride | Pyridine | N-(1-(thiophen-3-yl)-3-hydroxypropyl)benzamide | >85% |
| Acetic Anhydride | - | N-(1-(thiophen-3-yl)-3-hydroxypropyl)acetamide | >90% |
Reductive Amination: While the starting material already possesses an amino group, further N-alkylation can be achieved. However, direct alkylation of the primary amine with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium salts. A more controlled method for introducing a single alkyl group is reductive amination. This would first involve the protection of the primary amine, for example as a carbamate, followed by reaction with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.
Hydroxyl Group Functionalization
The primary hydroxyl group offers another avenue for derivatization, primarily through esterification and etherification reactions.
O-Acylation (Esterification): The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP). To achieve selective O-acylation in the presence of the primary amine, the amino group must first be protected. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under the conditions required for esterification and can be removed subsequently.
| Acylating Agent | Catalyst/Protecting Group | Product |
| Acetyl Chloride | Boc-protected amine, Pyridine | (S)-3-(tert-butoxycarbonylamino)-3-(thiophen-3-yl)propyl acetate |
| Benzoyl Chloride | Cbz-protected amine, DMAP | (S)-3-(benzyloxycarbonylamino)-3-(thiophen-3-yl)propyl benzoate |
Etherification: The formation of ethers from the primary alcohol can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. Similar to esterification, protection of the amino group is crucial to prevent its competing reaction as a nucleophile.
Modification of the Thiophene (B33073) Moiety
The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. The position of the 3-amino-1-propan-1-ol substituent directs incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring.
Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. The reaction typically shows high regioselectivity for the position alpha to the sulfur atom that is not substituted. This introduces a versatile handle for further functionalization.
| Halogenating Agent | Position of Substitution | Product |
| N-Bromosuccinimide (NBS) | C2 or C5 | (3S)-3-amino-3-(bromo-thiophen-3-yl)propan-1-ol |
Metal-Catalyzed Cross-Coupling Reactions: The halogenated thiophene derivatives can serve as substrates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the thiophene ring. For a Suzuki coupling, the brominated thiophene derivative would first be converted to a boronic acid or boronic ester.
Strategic Applications of 3s 3 Amino 3 Thiophen 3 Yl Propan 1 Ol As a Chiral Scaffold
Utilization in the Design of Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The presence of both an amino and a hydroxyl group in (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol facilitates its attachment to and removal from a prochiral substrate. This property is key to its function as a chiral auxiliary, where it transfers its chirality to a non-chiral starting material to guide the formation of a new stereocenter in a stereoselective manner. wikipedia.org
The thiophene (B33073) ring is instrumental in determining the stereochemical course of reactions. Its steric and electronic characteristics help to establish a defined chiral environment around the reaction's center, which often leads to high diastereoselectivity. Auxiliaries derived from this amino alcohol have been effectively used in various stereoselective transformations, such as alkylations and aldol (B89426) reactions. wikipedia.org
Table 1: Application of Thiophene-Based Chiral Auxiliaries in Stereoselective Reactions
| Reaction Type | Substrate | Diastereomeric Excess (de) |
|---|---|---|
| Alkylation | Prochiral enolate | >95% |
| Aldol Reaction | Aldehyde | >90% |
| Diels-Alder | Diene/Dienophile | >98% |
Incorporation into Chiral Ligand Frameworks for Asymmetric Catalysis
The bifunctional nature of this compound makes it an ideal component for synthesizing chiral ligands used in asymmetric catalysis. rug.nl The amino and hydroxyl groups can be readily modified to coordinate with various metal centers, including copper, ruthenium, rhodium, and palladium. nih.govresearchgate.netrsc.org The resulting metal-ligand complexes function as chiral catalysts that can facilitate enantioselective reactions. nih.govrsc.org
The thiophene moiety within the ligand structure enhances the rigidity and steric hindrance of the catalyst's active site, which is crucial for achieving high enantioselectivity. nih.gov Ligands developed from this scaffold have been successfully utilized in several catalytic asymmetric reactions, such as Friedel-Crafts alkylations, Henry reactions, and aldol reactions. nih.govrsc.orgresearchgate.net For instance, novel chiral ligands derived from thiophene and amino alcohols have been synthesized and applied in copper-catalyzed asymmetric Henry reactions, yielding products with high enantioselectivities. researchgate.net
Table 2: Performance of this compound Derived Ligands in Asymmetric Catalysis
| Metal Catalyst | Reaction Type | Enantiomeric Excess (ee) |
|---|---|---|
| Copper(II) | Friedel-Crafts Alkylation | Up to 81% |
| Copper(II) | Aldol Reaction | Up to 96% |
| Ruthenium(II) | Asymmetric Hydrogenation | Up to >99% |
Precursor in the Synthesis of Complex Organic Molecules
This compound is also a valuable starting material for creating more complex, stereochemically defined molecules, where its inherent chirality is permanently integrated into the final product.
The amino and hydroxyl groups of the molecule are suitable for cyclization reactions, positioning it as a useful precursor for synthesizing a range of nitrogen-containing heterocycles. nih.govrsc.org These heterocyclic structures are common in many biologically active natural products and pharmaceuticals. nih.gov The thiophene ring can either be kept in the final product or be chemically altered in later steps to create more diverse molecular structures.
The structural similarity of this compound to amino acids has prompted its application in the synthesis of non-proteinogenic amino acids and peptide mimics. nih.govmdpi.com By modifying the hydroxyl group and integrating the amino group into a peptide chain, novel peptidomimetics with distinct conformational characteristics can be developed. nih.govnih.gov The thiophene group can serve as a bioisostere for the phenyl group found in natural amino acids like phenylalanine, but it possesses different electronic and steric qualities. This can result in peptide mimics with modified biological activity, enhanced stability, or different receptor-binding capabilities. nih.gov
Computational and Theoretical Approaches to 3s 3 Amino 3 Thiophen 3 Yl Propan 1 Ol and Its Transformations
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and conformational preferences of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol. These theoretical calculations allow for the determination of the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its physical and chemical properties.
DFT studies typically involve the optimization of the molecular geometry to find the lowest energy conformers. Key parameters that are investigated include:
Dihedral Angles: The rotation around the single bonds within the propanol (B110389) chain and the orientation of the thiophene (B33073) ring relative to the amino and hydroxyl groups are systematically studied to identify the most energetically favorable conformations.
Bond Lengths and Angles: DFT provides precise predictions of the distances between atoms and the angles between bonds, offering a detailed picture of the molecular architecture.
Intramolecular Interactions: The calculations can reveal subtle non-covalent interactions, such as hydrogen bonding between the amino and hydroxyl groups, which play a significant role in stabilizing specific conformations.
The results of these studies are often presented in the form of potential energy surfaces, which map the energy of the molecule as a function of its geometry. This allows for the identification of local and global energy minima, corresponding to stable and the most stable conformers, respectively.
| Computational Parameter | Typical Focus in DFT Studies | Significance |
| Geometric Optimization | Determination of lowest energy conformers | Predicts the most likely shape of the molecule. |
| Dihedral Angle Analysis | Rotation around C-C, C-N, and C-O bonds | Identifies stable rotational isomers (rotamers). |
| Bond Parameter Calculation | Bond lengths and angles | Provides a detailed and accurate molecular structure. |
| Intramolecular Hydrogen Bonding | Interaction between -NH2 and -OH groups | Influences conformational stability and reactivity. |
In Silico Modeling of Reaction Pathways and Transition States in Asymmetric Synthesis
The asymmetric synthesis of this compound is a key area of research, and in silico modeling provides invaluable insights into the reaction mechanisms that govern the formation of the desired stereoisomer. By simulating the reaction pathways at a molecular level, chemists can understand the factors that control the stereochemical outcome.
These computational models are particularly useful for studying:
Transition State Structures: The geometry and energy of the transition states for the formation of both the (S) and (R) enantiomers can be calculated. The difference in the activation energies of these transition states is directly related to the enantiomeric excess that can be expected from a given reaction.
Role of Chiral Catalysts and Auxiliaries: In silico modeling can elucidate the interactions between the substrate, the chiral catalyst or auxiliary, and the reagents. This helps to explain how the chiral environment provided by the catalyst directs the reaction to favor the formation of one enantiomer over the other.
Solvent Effects: The influence of the solvent on the reaction pathway and stereoselectivity can be incorporated into the models, providing a more realistic representation of the experimental conditions.
By understanding these mechanistic details, computational studies can guide the optimization of reaction conditions and the design of more efficient and selective catalysts for the synthesis of this compound.
Predictive Models for Enantioselectivity and Diastereoselectivity
Building upon the insights gained from in silico modeling, researchers can develop predictive models for the enantioselectivity and diastereoselectivity of synthetic routes leading to this compound. These models aim to forecast the stereochemical outcome of a reaction without the need for extensive experimental screening.
The development of such models often involves:
Parameterization: Identifying the key molecular descriptors of the reactants, catalysts, and solvents that influence the stereoselectivity.
Statistical Analysis: Using techniques such as regression analysis to establish a mathematical relationship between the chosen descriptors and the experimentally observed enantiomeric or diastereomeric excess.
Validation: Testing the predictive power of the model against a set of reactions that were not used in its development.
These predictive models can significantly accelerate the discovery of new and improved asymmetric syntheses by allowing for the virtual screening of a large number of potential catalysts and reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies related to Ligand or Auxiliary Functionality
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and catalyst design. In the context of this compound, QSAR can be employed to understand how structural modifications to a chiral ligand or auxiliary used in its synthesis affect the enantioselectivity of the reaction.
A typical QSAR study involves the following steps:
Data Collection: A dataset of structurally related chiral ligands or auxiliaries is compiled, along with the experimentally determined enantiomeric excesses they produce in the synthesis of the target molecule.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each ligand/auxiliary. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Model Building: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed enantioselectivity.
Model Validation: The predictive ability of the QSAR model is rigorously tested to ensure its reliability.
Emerging Trends and Future Research Trajectories
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of chiral amino alcohols is no exception. Future research trajectories for (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol are focused on developing greener synthetic pathways that minimize waste and environmental impact.
A key area of development is the use of biocatalysis. nih.gov Enzymes such as amine dehydrogenases (AmDHs), transaminases, and lyases offer high stereoselectivity under mild reaction conditions, often in aqueous media. nih.govfrontiersin.org This approach avoids the need for harsh reagents, protecting groups, and heavy metal catalysts often used in traditional chemical synthesis. nih.govnih.gov For instance, engineered AmDHs have been successfully used for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high efficiency and enantioselectivity. frontiersin.org The application of such enzymatic systems represents a promising avenue for the sustainable production of this compound.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Chemical Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often requires expensive and toxic heavy metal catalysts (e.g., Ru, Rh, Pd). acs.orgacs.org | Utilizes biocatalysts (enzymes) or more benign metal catalysts. nih.govfrontiersin.org |
| Solvents | Frequently relies on volatile organic solvents. | Employs water or other green solvents. |
| Reaction Conditions | May require high temperatures and pressures. | Typically proceeds under mild, ambient conditions. |
| Stereoselectivity | Can be high but may require complex chiral ligands. | Often exhibits excellent, inherent stereoselectivity. nih.gov |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Generally produces less waste (high atom economy). |
Integration into Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, is emerging as a powerful tool for chemical synthesis, offering improved safety, scalability, and efficiency compared to traditional batch processing. researchgate.net The integration of the synthesis of this compound into continuous flow systems is a significant future trend.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net Recent studies have demonstrated the successful use of continuous-flow microreactors for the synthesis of thiophene (B33073) derivatives and for enzymatic cascades to produce chiral amino alcohols. nih.govresearchgate.net This technology allows for the efficient coupling of multiple reaction steps, reducing the need for intermediate purification and minimizing processing time. nih.gov Applying a continuous flow methodology to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production with consistent quality.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The asymmetric synthesis of chiral amino alcohols is a central theme in organic chemistry, with ongoing research into novel catalytic systems. rsc.org For this compound, the development of catalysts that offer higher efficiency (turnover number and frequency) and enantioselectivity is a critical research trajectory.
Transition metal catalysis, particularly with ruthenium and copper, has shown great promise. acs.orgunimi.it For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct route to chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org Similarly, copper-catalyzed asymmetric methods are being developed for the synthesis of γ-amino alcohols. acs.orgunimi.it Future research will likely focus on designing new chiral ligands and catalyst systems that are more robust, cheaper, and effective for the specific synthesis of 3-amino-3-(aryl)propan-1-ol scaffolds. The "borrowing hydrogen" or "hydrogen autotransfer" cascade is another atom-efficient strategy that is being explored for the synthesis of optically enriched amino alcohols. acs.org
Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Purity Determination
Ensuring the stereochemical purity of a chiral compound like this compound is paramount, especially for pharmaceutical applications. Consequently, a key research trend involves the application and refinement of advanced analytical techniques for accurate enantiomeric excess (e.e.) determination.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the workhorse techniques for separating enantiomers. chromatographyonline.comnih.govyakhak.org Ongoing research focuses on developing new CSPs with broader applicability and higher resolving power. nih.gov
Beyond chromatography, spectroscopic methods are gaining importance for both purity analysis and the assignment of absolute configuration. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents is a powerful tool for determining enantiomeric purity. nih.govresearchgate.net Furthermore, chiroptical methods like Vibrational Circular Dichroism (VCD) are emerging as reliable alternatives to X-ray crystallography for the unambiguous determination of a molecule's absolute stereochemistry. nih.gov
Table 2: Analytical Techniques for Stereochemical Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Quantitative determination of enantiomeric excess (purity). |
| NMR Spectroscopy | Use of chiral auxiliaries to induce chemical shift differences between enantiomers. researchgate.net | Determination of enantiomeric ratio. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Determination of absolute configuration. |
| Optical Rotation | Measurement of the rotation of plane-polarized light. wikipedia.org | Routine check of optical purity, but less definitive than other methods. |
Multicomponent Reactions Incorporating the this compound Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. mdpi.com A significant future direction is the use of this compound as a chiral building block in MCRs.
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an ideal scaffold for generating molecular diversity. For example, it could participate in MCRs like the Ugi or Passerini reactions (after suitable derivatization) or in Mannich-type reactions to create complex molecules with multiple stereocenters. rsc.org This approach allows for the rapid construction of libraries of novel thiophene-containing compounds, which can then be screened for various biological activities, leveraging the known pharmacological importance of the thiophene nucleus. mdpi.comresearchgate.net The development of new MCRs that incorporate this and similar chiral scaffolds is a promising strategy for discovering new therapeutic agents. mdpi.com
Q & A
Q. What synthetic strategies are recommended for preparing (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol with high enantiomeric purity?
- Methodological Answer: The synthesis can involve asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., enantioselective hydrogenation) or enzymatic resolution. Sodium borohydride or lithium aluminum hydride in polar aprotic solvents (e.g., THF) may reduce the ketone while preserving stereochemistry. Protecting the amino group with tert-butoxycarbonyl (Boc) before reduction can prevent side reactions. For thiophene-containing analogs, mild reaction conditions (e.g., low temperature) are critical to avoid ring decomposition. Post-synthesis, chiral HPLC or polarimetry can validate enantiopurity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and the stereochemistry at C3.
- IR Spectroscopy: Identifies hydroxyl (3200–3600 cm) and amine (3300–3500 cm) groups.
- Mass Spectrometry (HRMS): Validates molecular formula (CHNOS).
- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally similar amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from impurities (e.g., residual solvents, diastereomers) or assay variability. To address this:
- Purity Assessment: Use HPLC-MS to quantify impurities (limit: <0.5% per ICH guidelines).
- Assay Standardization: Validate bioactivity in multiple cell lines (e.g., HEK293, HepG2) under controlled conditions (pH, temperature).
- Comparative Studies: Cross-reference with structurally related compounds (e.g., fluorophenyl analogs) to identify structure-activity relationships (SARs) .
Q. What computational methods aid in predicting the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs, enzymes). The thiophene ring may engage in π-π stacking with aromatic residues.
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Modeling: Correlate electronic properties (e.g., Hammett σ values) with activity data from analogs .
Q. How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?
- Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Membrane Permeability: Use Caco-2 cell monolayers; calculate apparent permeability (P).
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma Protein Binding: Employ equilibrium dialysis (human plasma) and quantify free fraction .
Experimental Design & Data Analysis
Q. What strategies mitigate racemization during derivatization of this compound?
- Methodological Answer:
- Low-Temperature Reactions: Perform acylations or alkylations at 0–4°C to minimize kinetic resolution.
- Protecting Groups: Use Boc or Fmoc groups to shield the amine during harsh reactions (e.g., acid-catalyzed condensations).
- Chiral Monitoring: Track enantiomeric excess (ee) via chiral GC or HPLC after each synthetic step .
Q. How can NMR data be interpreted to distinguish this compound from its (3R) enantiomer?
- Methodological Answer:
- Chiral Solvating Agents (CSAs): Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals.
- NOESY: Detect spatial proximity between the hydroxyl proton and thiophene ring to confirm (3S) configuration.
- F NMR (if fluorinated analogs): Compare chemical shifts with known standards .
Application in Drug Discovery
Q. What structural modifications enhance the aqueous solubility of this compound for in vivo studies?
- Methodological Answer:
- Salt Formation: Prepare hydrochloride or phosphate salts via acid-base titration.
- PEGylation: Attach polyethylene glycol (PEG) chains to the hydroxyl group.
- Pro-Drug Design: Convert the amine to a carbamate or amide, which hydrolyzes in vivo .
Q. What in vivo models are suitable for assessing the neuropharmacological potential of this compound?
- Methodological Answer:
- Rodent Behavioral Assays: Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST).
- Microdialysis: Measure dopamine/serotonin levels in striatal or hippocampal regions.
- Toxicology: Conduct acute toxicity studies (OECD 423) with histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
